Product packaging for 1-[(Benzyloxy)carbonyl]prolyltyrosine(Cat. No.:CAS No. 19669-37-5)

1-[(Benzyloxy)carbonyl]prolyltyrosine

Cat. No.: B14004249
CAS No.: 19669-37-5
M. Wt: 412.4 g/mol
InChI Key: QQCLTISFJWQWFL-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]prolyltyrosine is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O6 B14004249 1-[(Benzyloxy)carbonyl]prolyltyrosine CAS No. 19669-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19669-37-5

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C22H24N2O6/c25-17-10-8-15(9-11-17)13-18(21(27)28)23-20(26)19-7-4-12-24(19)22(29)30-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18-19,25H,4,7,12-14H2,(H,23,26)(H,27,28)

InChI Key

QQCLTISFJWQWFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

Research Context and Significance of 1 Benzyloxy Carbonyl Prolyltyrosine

Historical Perspectives in Peptide Chemistry Research

The journey of peptide chemistry began in the early 20th century, with the groundbreaking work of Emil Fischer. However, the ability to synthesize peptides with a defined sequence was revolutionized by the introduction of protecting groups. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, was a pivotal development. This protecting group allowed for the controlled formation of peptide bonds by preventing unwanted side reactions at the N-terminus of an amino acid.

The synthesis of specific dipeptides like 1-[(Benzyloxy)carbonyl]prolyltyrosine is a direct legacy of this foundational work. Such compounds were initially synthesized to serve as model peptides for studying the chemical and physical properties of the peptide bond and to investigate the influence of specific amino acid side chains on peptide conformation. The proline residue introduces a unique conformational rigidity, while the tyrosine residue provides a chromophoric handle for spectroscopic studies. The historical development of peptide therapeutics, from the discovery of insulin (B600854) in the 1920s to the over 60 peptide drugs now approved in major markets, underscores the importance of the fundamental research in which compounds like this compound played a role. researchgate.netnih.gov

Role in Enzyme Substrate Design and Inhibition Studies

A primary application of synthetic peptides is in the field of enzymology, where they are designed as substrates or inhibitors to probe the activity and specificity of proteases. The specific sequence of this compound makes it a candidate for studying enzymes that recognize and cleave peptide bonds involving proline or tyrosine residues.

The design of enzyme substrates is a crucial aspect of biochemical research, enabling the characterization of enzyme kinetics and the screening for potential inhibitors. nih.govnih.govfigshare.comresearchgate.net While specific studies detailing the use of this compound as a substrate are not abundant in readily available literature, the principle of its design is well-established. The benzyloxycarbonyl group at the N-terminus and the free carboxyl group at the C-terminus mimic the structure of a larger polypeptide chain, allowing the dipeptide to fit into the active site of certain proteases.

More prominently, derivatives of benzyloxycarbonyl-proline have been utilized in the design of enzyme inhibitors. For instance, N-benzyloxycarbonyl-prolyl-prolinal is a potent inhibitor of prolyl endopeptidase, an enzyme involved in the metabolism of proline-containing neuropeptides. nih.gov This suggests that the benzyloxycarbonyl-prolyl moiety is a key recognition element for this class of enzymes. Consequently, this compound could serve as a valuable tool for investigating the substrate specificity of such enzymes and as a starting point for the design of novel inhibitors.

Table 1: Potential Enzyme Interactions with this compound

Enzyme ClassPotential InteractionRationale
Prolyl EndopeptidasesSubstrate or InhibitorThe N-terminal proline residue is a key recognition motif for this enzyme class. nih.gov
CarboxypeptidasesSubstrateThe free C-terminal tyrosine allows for cleavage by carboxypeptidases that recognize aromatic residues.
Chymotrypsin-like ProteasesSubstrateThese enzymes preferentially cleave after aromatic amino acids like tyrosine.

Conceptual Frameworks in Peptide Analog Research

Peptide analog research involves the systematic modification of a parent peptide's structure to enhance its biological activity, stability, or other pharmacological properties. Synthetic dipeptides like this compound are fundamental building blocks in the construction of more complex peptide analogs. nih.gov The ability to synthesize and modify such dipeptides is crucial for developing new therapeutic agents. acs.orgacs.org

The proline residue in this compound is of particular interest in peptide analog design due to its unique cyclic structure, which restricts the conformational freedom of the peptide backbone. This can lead to analogs with more defined three-dimensional structures, which can result in higher binding affinity and specificity for their biological targets. The tyrosine residue, with its phenolic side chain, can be readily modified to introduce labels, cross-linkers, or other functional groups, further expanding the possibilities for creating diverse peptide libraries.

The search for novel anticancer compounds, for example, has led to the synthesis of libraries of dipeptides, including those containing tyrosine. nih.gov These studies demonstrate how fundamental building blocks can be elaborated into potential therapeutic leads. The principles of solid-phase peptide synthesis, a cornerstone of modern peptide research, rely on the availability of protected amino acids and dipeptides to construct larger, more complex molecules.

Table 2: Properties of this compound Relevant to Peptide Analog Research

FeatureSignificance in Analog Design
Benzyloxycarbonyl (Cbz) GroupA well-established, removable protecting group for the N-terminus, allowing for stepwise peptide synthesis.
Proline ResidueInduces a rigid conformation in the peptide backbone, which can enhance binding to target receptors or enzymes.
Tyrosine ResidueThe phenolic hydroxyl group can be a site for chemical modification, such as phosphorylation, halogenation, or attachment of fluorescent probes.
Dipeptide ScaffoldServes as a basic structural unit that can be incorporated into larger peptide sequences or used as a starting point for peptidomimetic design.

Synthetic Methodologies and Chemical Derivatization of 1 Benzyloxy Carbonyl Prolyltyrosine

Strategies for Benzyloxycarbonyl Protecting Group Introduction and Removal

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in peptide synthesis, particularly in solution-phase approaches. researchgate.nettotal-synthesis.combachem.com Its introduction and removal are critical steps in the synthesis of 1-[(Benzyloxy)carbonyl]prolyltyrosine.

Introduction: The Cbz group is typically introduced to the nitrogen atom of an amino acid, in this case, L-proline, through a reaction with a Cbz-donating reagent under basic conditions. highfine.com The most common reagent is benzyl (B1604629) chloroformate (Cbz-Cl), although others like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be used. highfine.com The reaction is generally performed in the presence of a base such as sodium bicarbonate or triethylamine (B128534) in an organic solvent like dichloromethane (B109758). highfine.com The nucleophilic amino group of proline attacks the electrophilic carbonyl carbon of the Cbz reagent, leading to the formation of a stable carbamate. total-synthesis.com

Removal: The removal of the Cbz group is a key step that must be efficient and selective, without affecting other parts of the peptide. Several methods exist for Cbz deprotection, with catalytic hydrogenolysis being the most common and mildest. highfine.com This orthogonality allows for selective deprotection in the presence of other protecting groups like Boc and Fmoc. total-synthesis.comhighfine.com

Key methods for Cbz group removal include:

Catalytic Hydrogenolysis: This is the most widely used method, involving hydrogenation at normal temperature and pressure. highfine.com A palladium on carbon (Pd/C) catalyst is typically used with a hydrogen source. researchgate.net The hydrogen source can be hydrogen gas (H₂), or it can be generated in situ via catalytic transfer hydrogenation using donors like formic acid, ammonium (B1175870) formate, or cyclohexadiene. highfine.comacs.org This process is user-friendly and avoids the need for a hydrogen cylinder. researchgate.net

Strong Acid Cleavage: In cases where the molecule contains functionalities sensitive to hydrogenolysis (e.g., benzyl ethers, olefins) or catalyst poisons (e.g., thioethers), strong acids can be used. highfine.com Reagents such as hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI) effectively cleave the Cbz group. highfine.com

Reduction with Sodium in Liquid Ammonia (B1221849): The Birch reduction, using sodium in liquid ammonia, is another effective but less common method for cleaving the Cbz group, especially from cysteine-containing peptides. highfine.comnih.gov

Table 1: Comparison of Common Cbz Deprotection Methodologies

Method Reagents Conditions Advantages Disadvantages
Catalytic Hydrogenolysis H₂, Pd/C; or Formic Acid, Pd/C Room temperature, atmospheric pressure Mild, clean, high yield Incompatible with sulfur-containing residues, reducible groups (alkenes, alkynes), and other benzyl-type protecting groups. highfine.comorganic-chemistry.org
Strong Acid Cleavage HBr in Acetic Acid; TMSI 0-25 °C Fast, effective for substrates incompatible with hydrogenolysis Harsh conditions, can cleave other acid-labile groups (e.g., Boc, tBu), potential for side reactions. highfine.com
Dissolving Metal Reduction Na in liquid NH₃ -78 °C to -33 °C Useful for sulfur-containing peptides Harsh conditions, requires special equipment for handling liquid ammonia. highfine.comnih.gov

Peptide Bond Formation Techniques Involving Prolyltyrosine (B13387146) Scaffolds

The formation of the amide bond between benzyloxycarbonyl-protected proline (Cbz-Pro) and tyrosine is a central step in synthesizing the target dipeptide. This process is a condensation reaction where the carboxyl group of one amino acid is coupled with the amino group of another, releasing a molecule of water. wikipedia.org

However, peptide bond formation involving proline presents unique challenges. Proline is an N-alkylamino acid, and its rigid, cyclic structure can sterically hinder the reaction. embopress.org Studies have shown that proline incorporates into peptide chains significantly more slowly than other amino acids like phenylalanine or alanine. nih.gov The rate-limiting step is often the peptidyl transfer itself. nih.govresearchgate.net This inherent slowness is a critical consideration in both biological protein synthesis and chemical peptide synthesis. embopress.orgresearchgate.net

In chemical synthesis, to overcome the high energy barrier for direct condensation, the carboxylic acid of Cbz-Pro must be activated. Common techniques involve the use of coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate that is then readily attacked by the amino group of the tyrosine moiety (typically protected as a methyl or benzyl ester).

Popular coupling strategies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used. To minimize side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is often included. researchgate.net

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to fast reaction times with minimal side reactions.

Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also powerful activating agents used for forming difficult peptide bonds.

The choice of coupling reagent, solvent, and reaction conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the chiral centers in both proline and tyrosine.

Solid-Phase Peptide Synthesis (SPPS) Applications

While the Cbz group was instrumental in the early development of peptide chemistry, its application in modern Solid-Phase Peptide Synthesis (SPPS) is limited. peptide.com The standard conditions for Cbz removal, particularly catalytic hydrogenolysis, are not readily compatible with the solid support. Furthermore, the harsh acidic conditions (like HBr/AcOH) required for alternative Cbz cleavage can also cleave the linker anchoring the peptide to the resin in many SPPS strategies. bachem.com

Modern SPPS predominantly relies on two orthogonal protection schemes:

Boc/Bzl Strategy: Uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl-type groups for side-chain protection, which are cleaved simultaneously with the peptide from the resin using strong acids like HF. researchgate.net

Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) type groups for side-chain protection. researchgate.net

Despite the limited use of the standard Cbz group, modified benzyloxycarbonyl derivatives have been developed to be compatible with SPPS. For instance, the p-nitrobenzyloxycarbonyl (pNZ) group has been successfully used as a temporary Nα-protecting group in SPPS. luxembourg-bio.com The pNZ group is orthogonal to both tBu/Boc and Fmoc protecting groups and can be removed under neutral conditions, offering a valuable alternative for the synthesis of complex peptides where standard strategies might fail. luxembourg-bio.com Therefore, while a direct application of Cbz-Pro-Tyr in a standard SPPS workflow is uncommon, the principles of its chemistry have inspired the development of newer, compatible protecting groups. luxembourg-bio.com

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis remains the domain where the Cbz protecting group is most frequently and effectively utilized. bachem.com The synthesis of this compound is a classic example of a dipeptide prepared using this method. The general strategy involves a stepwise elongation of the peptide chain in a suitable organic solvent.

A typical solution-phase synthesis of Cbz-Pro-Tyr-OMe would proceed as follows:

Protection: The amino group of L-proline is protected with the benzyloxycarbonyl group to yield Cbz-Pro-OH.

Activation: The carboxyl group of Cbz-Pro-OH is activated using a coupling reagent (e.g., DIC/HOBt).

Coupling: The activated Cbz-Pro is reacted with the amino group of L-tyrosine methyl ester (H-Tyr-OMe) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) to form the protected dipeptide, Cbz-Pro-Tyr-OMe.

Purification: The resulting dipeptide is purified from byproducts and unreacted starting materials, typically through extraction and crystallization or chromatography.

This approach allows for purification and characterization of the intermediate protected peptide at each stage, ensuring the final product's high purity. While more labor-intensive than SPPS, solution-phase synthesis is highly scalable and remains the method of choice for the large-scale production of certain peptides. Recent advancements have demonstrated the utility of Cbz-protected amino acids in the solution-phase synthesis of complex peptide fragments that are later incorporated into larger structures. acs.orgacs.org

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. While there are no direct reports on the chemoenzymatic synthesis of Cbz-Pro-Tyr itself, the principles can be readily applied to this scaffold for creating modified analogs.

One prominent chemoenzymatic strategy involves the enzymatic modification of a chemically synthesized peptide fragment, followed by ligation to another peptide segment. nih.gov For example, a tyrosine kinase could be used to selectively phosphorylate the tyrosine residue within a prolyltyrosine-containing peptide. This approach allows for the site-specific installation of post-translational modifications that are often difficult to achieve through purely chemical means. nih.gov

Another approach could involve using enzymes like proteases in reverse. Under specific non-aqueous conditions, some proteases can catalyze the formation of peptide bonds instead of their hydrolysis. A ligase enzyme could potentially be used to couple Cbz-Pro to a tyrosine derivative, offering excellent stereochemical control. These methods highlight the potential for creating complex and specifically modified prolyltyrosine dipeptides for various research applications.

Stereoselective Synthesis of Dipeptide Building Blocks

Maintaining the stereochemical integrity of the constituent amino acids is paramount in peptide synthesis. Both proline and tyrosine in their biologically relevant forms are L-enantiomers. The coupling process, particularly the activation of the carboxylic acid, carries a risk of epimerization (racemization at the α-carbon), which can lead to the formation of diastereomeric dipeptides (e.g., Cbz-D-Pro-L-Tyr).

Strategies to ensure stereoselective synthesis include:

Use of Additives: The inclusion of additives like HOBt or OxymaPure during carbodiimide-mediated coupling significantly suppresses racemization. researchgate.net

Uronium/Phosphonium Reagents: Modern coupling reagents like HATU and PyBOP are designed to react quickly and cleanly, minimizing the time the activated amino acid exists in a state susceptible to racemization.

Low-Temperature Reactions: Conducting the coupling reaction at lower temperatures (e.g., 0 °C) can reduce the rate of racemization relative to the rate of peptide bond formation.

Furthermore, stereoselective synthesis is crucial when creating dipeptide building blocks with non-natural or modified amino acids. Research in the field has demonstrated the asymmetric synthesis of peptides containing modified residues like β-hydroxy tyrosine or carboranylalanine, where stereocontrol is achieved through the use of chiral auxiliaries or stereoselective reactions. acs.orgamanote.com These advanced methodologies ensure that the resulting dipeptide building blocks possess the precise three-dimensional structure required for their intended biological or research application.

Synthesis of Modified Analogs and Isosteres for Research Probes

To enhance metabolic stability, improve binding affinity, or probe biological mechanisms, analogs and isosteres of this compound can be synthesized. Bioisosteres are chemical groups that can replace the amide bond while retaining or improving the molecule's biological activity. nih.gov

Several strategies are employed to create these modified dipeptides:

Ketomethylene Isosteres: The amide bond (-CO-NH-) is replaced with a ketomethylene group (-CO-CH₂-). This isostere is resistant to cleavage by proteases. The synthesis of Cbz-protected ketomethylene dipeptide isosteres has been reported, providing a pathway to stable peptide mimetics. springernature.com

Fluoroalkene Isosteres: Replacing the amide bond with a fluoroalkene moiety ((E)- or (Z)-CF=CH-) can increase lipophilicity and metabolic stability while mimicking the geometry of the peptide bond. nih.gov

Triazole Isosteres: A 1,2,3-triazole ring can serve as a surrogate for the amide bond. These can be synthesized efficiently using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This approach has been automated for solid-phase synthesis, allowing for the creation of diverse triazolo-peptidomimetics. nih.gov

These modifications of the prolyltyrosine scaffold are invaluable for developing research probes. For instance, replacing the scissile peptide bond with a non-hydrolyzable isostere can create potent and stable enzyme inhibitors. Similarly, attaching fluorescent tags or other reporter groups to the dipeptide allows for its use in imaging and binding assays.

Biochemical and Enzymological Investigations of 1 Benzyloxy Carbonyl Prolyltyrosine

Substrate Specificity Profiling for Proteases and Peptidases

1-[(Benzyloxy)carbonyl]prolyltyrosine has been utilized as a substrate to probe the specificity of certain enzymes, most notably post-proline cleaving enzyme.

Research has demonstrated that this compound serves as a substrate for post-proline cleaving enzyme (PPCE), an endopeptidase that specifically hydrolyzes peptide bonds on the carboxyl side of proline residues. researchgate.net The interaction between Z-Pro-Tyr and PPCE has been kinetically characterized, yielding a Michaelis-Menten constant (Km) of 4.8 x 10-4 M. researchgate.net This Km value provides a measure of the affinity of the enzyme for this particular substrate.

EnzymeSubstrateKm (M)
Post-Proline Cleaving EnzymeThis compound (Z-Pro-Tyr)4.8 x 10-4

Consistent with the known specificity of post-proline cleaving enzymes, the hydrolysis of this compound occurs at the peptide bond on the carboxyl side of the proline residue. This enzymatic action results in the cleavage of the molecule into two distinct products: 1-(Benzyloxy)carbonyl]proline (Z-Pro) and tyrosine. This specificity highlights the enzyme's recognition of the proline residue, a critical factor for its catalytic activity.

Role as an Inhibitor in Enzyme Mechanism Studies

The potential of this compound to act as an enzyme inhibitor has also been investigated, providing insights into the specificity of different peptidases.

In studies comparing the specificities of proline-specific peptidases, this compound was tested for its inhibitory effect on post-proline dipeptidyl aminopeptidase. The results of these investigations indicated that Z-Pro-Tyr exhibited no inhibitory activity towards this particular enzyme. researchgate.net This lack of inhibition helps to differentiate the substrate and inhibitor specificities of post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase.

EnzymeTest CompoundInhibitory Activity
Post-Proline Dipeptidyl AminopeptidaseThis compound (Z-Pro-Tyr)No Inhibition Observed

Given that this compound has primarily been identified as a substrate for post-proline cleaving enzyme and has not demonstrated significant inhibitory activity in the available research, a mechanistic classification of enzyme inhibition is not applicable. The interaction is characterized by substrate binding and subsequent catalysis rather than the blockage of the enzyme's active site.

Interaction with Non-Enzymatic Biomolecules in Research Contexts

Current scientific literature primarily focuses on the enzymatic interactions of this compound. There is a lack of available research data on the specific interactions of this compound with non-enzymatic biomolecules such as receptors or transport proteins. Therefore, its role in these contexts remains an area for potential future investigation.

In Vitro Assay Development and Recombinant Enzyme Systems for Characterization

The development of robust in vitro assays is fundamental to understanding the kinetics, substrate specificity, and inhibition of enzymes. This compound, often abbreviated as Z-Pro-Tyr, has been instrumental in the characterization of post-proline cleaving enzymes. These assays, often coupled with the use of purified recombinant enzymes, provide a controlled environment to dissect the enzymatic mechanism and screen for potential inhibitors.

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases, are a class of serine proteases that cleave peptide bonds on the carboxyl side of internal proline residues in small peptides. The characterization of these enzymes frequently employs synthetic substrates like this compound. While some bacterial prolyl endopeptidases show a preference for cleaving Pro-Gln bonds, others, such as the enzyme from Sphingomonas capsulata, efficiently hydrolyze both Pro-Gln and Pro-Tyr bonds. This demonstrates the utility of Z-Pro-Tyr in comparative biochemical analyses to delineate the substrate specificities of different PEPs.

A typical in vitro assay for prolyl endopeptidase activity involves the incubation of the enzyme with a suitable substrate in a defined buffer system. While direct kinetic data for this compound as a substrate is not extensively reported, the framework for such an assay can be extrapolated from protocols using structurally similar fluorogenic substrates, such as Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).

For instance, an assay using a recombinant prolyl oligopeptidase can be conducted in a buffer solution of 25 mM Tris, 250 mM NaCl, and 2.5 mM DTT at a pH of 7.5. windows.netrndsystems.com The reaction is initiated by adding the substrate to the enzyme solution, and the rate of product formation is monitored over time. windows.netrndsystems.com In the case of a fluorogenic substrate, this is achieved by measuring the increase in fluorescence as the fluorophore is released. windows.netrndsystems.com For a non-fluorogenic substrate like this compound, the cleavage of the Pro-Tyr bond would release tyrosine. The quantification of this product could be achieved through methods such as high-performance liquid chromatography (HPLC).

The following interactive data table outlines a general protocol for an in vitro prolyl oligopeptidase assay, which can be adapted for use with this compound.

ParameterConditionReference
EnzymeRecombinant Human Prolyl Oligopeptidase
Assay Buffer25 mM Tris, 250 mM NaCl, 2.5 mM DTT windows.netrndsystems.com
pH7.5 windows.netrndsystems.com
SubstrateThis compound (Z-Pro-Tyr)
Enzyme Concentratione.g., 0.1 µg/mL
Substrate ConcentrationVariable (for kinetic analysis)
Incubation Temperature37°C
Detection MethodHPLC (to detect product release)

In addition to its role as a substrate, this compound has also been characterized as a competitive inhibitor of post-proline cleaving enzymes. This dual functionality underscores its importance in enzymological studies. Research on post-proline cleaving enzyme from lamb kidney demonstrated that dipeptides with the general structure Z-Pro-X, where X is an amino acid residue, can act as competitive inhibitors.

The following interactive data table presents the inhibition constant (Ki) for this compound against post-proline cleaving enzyme, alongside other related dipeptide inhibitors.

InhibitorEnzymeInhibition Constant (Ki)Reference
This compoundPost-proline cleaving enzyme4.8 x 10-4 M
Z-Pro-AspPost-proline cleaving enzyme2.7 x 10-4 M
Z-Pro-GluPost-proline cleaving enzyme1.3 x 10-4 M

The use of recombinant enzyme systems is particularly advantageous as it allows for the production of large quantities of highly pure and homogenous enzyme, free from other contaminating proteases that might be present in native tissue extracts. This is crucial for obtaining accurate and reproducible kinetic data. Studies on recombinant human and mouse prolyl oligopeptidases have been instrumental in defining their biochemical properties and have laid the groundwork for the development of specific inhibitors with therapeutic potential. rndsystems.com

Furthermore, the investigation of prolylcarboxypeptidase (PRCP), a serine protease that cleaves C-terminal amino acids adjacent to a proline, represents another area where this compound could be employed as a substrate for in vitro characterization. The production of recombinant human PRCP has been a valuable tool for exploring its physiological roles.

Structural and Conformational Research on 1 Benzyloxy Carbonyl Prolyltyrosine

Conformational Analysis in Solution via Advanced NMR Spectroscopy

Detailed experimental NMR studies providing specific chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data for 1-[(Benzyloxy)carbonyl]prolyltyrosine (also known as Z-Pro-Tyr) are not readily found in comprehensive published research. However, the conformational behavior of Pro-Tyr dipeptides has been a subject of theoretical investigation, offering insights into the likely solution-state structures.

Prolyl Bond Isomerism (cis/trans) Studies

The peptide bond preceding a proline residue is unique among the proteinogenic amino acids for its significant population of both cis and trans conformations. The energy barrier to rotation around the prolyl peptide bond is high enough that both isomers can be observed on the NMR timescale. For the unprotected L-proline-L-tyrosine dipeptide, computational studies have explored the energetic landscape of its various conformations. These theoretical models investigate the relative stabilities of the cis and trans isomers of the prolyl bond. While direct experimental quantification for the benzyloxycarbonyl-protected form is not available, these computational approaches provide a foundational understanding of the intrinsic conformational preferences of the Pro-Tyr linkage.

Side-Chain and Backbone Conformational Preferences

Computational conformational analyses of the L-proline-L-tyrosine dipeptide have been performed using molecular mechanics and ab initio calculations. These studies systematically vary the torsion angles of the side chains to identify energetically favorable conformations. The resulting Ramachandran maps help to delineate the low-energy backbone dihedral angles (phi, ψ) that are sterically permissible. For the unprotected dipeptide, a multitude of possible conformations have been investigated to determine the most stable structures in a vacuum. These theoretical findings suggest that the molecule can adopt several distinct low-energy conformations, which would likely be in dynamic equilibrium in solution. The presence of the bulky benzyloxycarbonyl protecting group at the N-terminus of the proline residue would be expected to influence these conformational preferences by introducing additional steric constraints.

X-ray Crystallography Studies of this compound-Containing Complexes

Specific X-ray crystallography data for this compound, either in its free form or in complex with an enzyme, are not detailed in the available literature. However, the compound has been identified as a competitive inhibitor of post-proline cleaving enzyme, suggesting that it does interact with the active site of this enzyme.

Enzyme-Peptide Inhibitor/Substrate Analog Complexes

While a crystal structure of a this compound-enzyme complex is not available, the compound is known to act as an inhibitor for certain peptidases. For instance, it has been documented as a competitive inhibitor of post-proline cleaving enzyme. The study of such enzyme-inhibitor interactions is crucial for understanding the structural basis of enzyme specificity and for the rational design of more potent and selective inhibitors.

Spectroscopic Methods for Higher-Order Structure Elucidation in Research

A variety of spectroscopic techniques are employed to investigate the higher-order structure of peptides and proteins. While specific applications of these methods to this compound are not extensively documented, these techniques represent the standard approaches for such structural characterization.

Infrared (IR) spectroscopy, including solid-state linear-dichroic IR spectroscopy, is a powerful tool for characterizing the vibrational modes of molecules and can provide information about the secondary structure of peptides. For other L-tyrosine-containing dipeptides, IR spectroscopy has been used in conjunction with quantum chemical calculations to elucidate their structures.

Circular dichroism (CD) spectroscopy is another valuable technique for studying the conformational properties of chiral molecules like peptides. CD is particularly sensitive to the secondary structure of peptides and proteins and can be used to monitor conformational changes upon ligand binding or changes in environmental conditions.

Fluorescence spectroscopy can also be employed, particularly given the intrinsic fluorescence of the tyrosine residue. The fluorescence properties of tyrosine are sensitive to its local environment, and changes in fluorescence can provide information about conformational changes or binding events. For instance, 3-nitrotyrosine, a derivative of tyrosine, has been used as a spectroscopic probe to investigate protein-protein interactions through fluorescence resonance energy transfer (FRET).

Theoretical and Computational Investigations of 1 Benzyloxy Carbonyl Prolyltyrosine

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[(Benzyloxy)carbonyl]prolyltyrosine, this would involve predicting its binding mode and affinity with various biological targets, such as enzymes or receptors.

The process would typically involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound (the ligand) and the target protein (the receptor) would be prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand.

Defining the Binding Site: The active site or binding pocket of the receptor would be identified, often based on experimental data or predictive algorithms.

Docking Simulation: A docking algorithm would then be used to explore a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The top-scoring poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

A hypothetical data table from such a study might look like this:

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Enzyme X-9.5Tyr34, Phe210, Arg154Hydrogen Bond, Pi-Pi Stacking, Electrostatic
Receptor Y-8.2Leu88, Val102, Ile150Hydrophobic Interactions
Enzyme Z-7.9Asp65, Ser99Hydrogen Bond, Salt Bridge

This table is illustrative and not based on actual experimental data.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations would be employed to study its conformational flexibility and the stability of its interactions with a biological target.

Analysis of Protein-Ligand Complex Stability and Fluctuations

Once a promising binding pose is identified through molecular docking, an MD simulation of the protein-ligand complex would be performed. This would involve placing the complex in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation would track the movements of all atoms over a period of nanoseconds to microseconds.

Analysis of the simulation trajectory would provide insights into:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

Substrate and Ligand Access Pathway Modeling

MD simulations can also be used to model how this compound might access a buried active site within a protein. Techniques like steered molecular dynamics (SMD) or random expulsion molecular dynamics (REMD) could be used to simulate the unbinding process, providing insights into the potential entry and exit pathways for the ligand.

Quantum Chemical Calculations of Electronic and Stereochemical Properties

Quantum chemical calculations, based on the principles of quantum mechanics, would be used to investigate the intrinsic electronic and structural properties of this compound. Methods like Density Functional Theory (DFT) are commonly employed for such studies.

These calculations could determine:

Optimized Molecular Geometry: The most stable three-dimensional structure of the molecule.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps (identifying electron-rich and electron-poor regions), and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity.

Stereochemical Properties: The relative energies of different stereoisomers and the rotational barriers around key bonds.

A sample data table from quantum chemical calculations might include:

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 Debye

This table is illustrative and not based on actual experimental data.

Force Field Development and Parameterization for Peptide Systems

Molecular mechanics force fields are a set of empirical energy functions used to calculate the potential energy of a system of atoms. nih.gov For accurate MD simulations of systems containing this compound, a reliable force field is essential.

If parameters for the benzyloxycarbonyl group or the specific dipeptide linkage are not available in standard force fields (like AMBER, CHARMM, or GROMOS), they would need to be developed. This process, known as parameterization, typically involves:

Quantum Chemical Calculations: High-level quantum chemical calculations are performed on model compounds representing fragments of this compound to obtain reference data for bond lengths, angles, dihedral angles, and partial charges.

Parameter Fitting: The force field parameters are then adjusted to reproduce the quantum mechanical data as closely as possible. nih.gov

Validation: The newly developed parameters are validated by performing simulations and comparing the results with available experimental data or higher-level theoretical calculations. nih.govchemeo.com

The development of accurate force fields is crucial for the reliability of molecular simulations and our understanding of the behavior of peptide systems. nih.gov

Applications in Advanced Peptide Chemistry and Biomolecular Probes

Role as a Key Building Block in Complex Peptide and Protein Synthesis

The primary application of Z-Pro-Tyr lies in its function as a protected dipeptide building block for the synthesis of longer, more complex peptide sequences. In both solution-phase and solid-phase peptide synthesis (SPPS), the controlled, stepwise addition of amino acids is paramount to achieving the desired final product. Z-Pro-Tyr is ideally suited for this role for several key reasons.

The benzyloxycarbonyl (Z) group at the N-terminus of the proline residue serves as a temporary protecting group. This group is stable under the conditions required for peptide bond formation (coupling) but can be cleanly removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) without degrading the rest of the peptide chain. tgpu.tj This allows for the selective deprotection of the N-terminus, enabling the subsequent coupling of another amino acid or peptide fragment to elongate the chain.

The synthesis process typically involves:

Activation: The C-terminal carboxylic acid of Z-Pro-Tyr is activated using a coupling reagent (e.g., DCC, HBTU) to make it more reactive.

Coupling: The activated dipeptide is then reacted with the free amino group of another amino acid or a peptide chain anchored to a solid support.

Deprotection: The Z-group is removed from the newly incorporated proline residue to expose a new N-terminal amine, ready for the next coupling cycle.

By using a pre-formed dipeptide like Z-Pro-Tyr instead of adding proline and tyrosine residues sequentially, chemists can improve the efficiency and purity of the final peptide. This approach can help to overcome challenges associated with difficult coupling steps that can occur with certain amino acid sequences, thereby streamlining the synthesis of biologically active peptides and protein domains.

Development of Fluorogenic and Chromogenic Substrates for Enzyme Assays

The Pro-Tyr sequence is a recognition motif for various proteases, particularly certain post-proline cleaving enzymes and other endopeptidases. researchgate.net This property allows Z-Pro-Tyr to serve as a foundational structure for creating sensitive enzyme substrates used in diagnostics and research. By chemically attaching a reporter molecule to the C-terminus of the tyrosine residue, a quiescent substrate can be synthesized that produces a signal only after enzymatic cleavage.

Chromogenic Substrates: A common strategy involves coupling Z-Pro-Tyr with p-nitroanilide (pNA). The resulting molecule, Z-Pro-Tyr-pNA, is colorless. However, upon enzymatic hydrolysis of the amide bond between tyrosine and pNA, the free p-nitroanilide is released, which has a distinct yellow color that can be quantified spectrophotometrically.

Fluorogenic Substrates: For higher sensitivity, a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), can be attached to form Z-Pro-Tyr-AMC. In this conjugated form, the fluorescence of the AMC group is quenched. Enzymatic cleavage liberates the highly fluorescent AMC, resulting in a strong signal that can be detected at very low concentrations, making it ideal for high-throughput screening and detailed kinetic studies.

These substrates are invaluable tools for identifying enzyme activity in biological samples, screening for potential enzyme inhibitors, and studying the kinetics of enzyme-catalyzed reactions.

Table 1: Examples of Reporter Groups for Enzyme Substrate Development
Reporter GroupType of SubstratePrinciple of DetectionTypical Wavelength (nm)
p-Nitroanilide (pNA)ChromogenicRelease of yellow chromophore405-410
7-Amino-4-methylcoumarin (AMC)FluorogenicRelease of a blue fluorophoreEx: ~350, Em: ~440
7-Amino-4-trifluoromethylcoumarin (AFC)FluorogenicRelease of a green fluorophore (pH-insensitive)Ex: ~400, Em: ~505

Design and Synthesis of Affinity Labels and Photoaffinity Probes

Beyond simple substrates, Z-Pro-Tyr can be elaborated into more sophisticated probes for studying enzyme mechanisms and active site structures. Affinity labels and photoaffinity probes are designed to bind specifically to an enzyme's active site and then form a permanent, covalent bond, thereby "labeling" the enzyme for subsequent analysis.

Affinity Labels: These are molecules that contain a reactive electrophilic group. An affinity label based on Z-Pro-Tyr would be designed to first bind to the target protease's active site due to the recognizable Pro-Tyr sequence. Once positioned correctly, a built-in reactive group (e.g., a chloromethylketone or a fluorophosphonate) would undergo a chemical reaction with a nearby nucleophilic amino acid residue (like serine, cysteine, or histidine) in the active site, forming an irreversible covalent bond.

Photoaffinity Probes: These probes offer greater temporal control. They contain a latent photoreactive group, such as an aryl azide (B81097) or a benzophenone, which is chemically inert in the dark. A Z-Pro-Tyr photoaffinity probe would be allowed to bind to its target enzyme non-covalently. Upon irradiation with UV light of a specific wavelength, the photoreactive group becomes highly reactive and forms a covalent bond with any nearby amino acid residue, effectively capturing the binding interaction.

These powerful tools enable researchers to identify enzyme active site residues, study binding conformations, and isolate specific enzymes from complex biological mixtures.

Precursor for Advanced Peptide Conjugates and Bioconjugation Research

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. Z-Pro-Tyr serves as an excellent starting point for creating advanced peptide conjugates. nih.gov The molecule offers three primary points for modification: the N-terminus (after Z-group removal), the C-terminus, and the phenolic side chain of tyrosine.

PEGylation: After removing the Z-group, a polyethylene (B3416737) glycol (PEG) chain can be attached to the newly exposed N-terminal amine of the Pro-Tyr dipeptide. This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides.

Drug Conjugation: The dipeptide can act as a linker to attach a small molecule drug. nih.gov For example, the C-terminus of Z-Pro-Tyr can be activated and coupled to an amino or hydroxyl group on a cytotoxic drug to create a peptide-drug conjugate. This strategy is often used to target drugs to specific tissues or cells that express enzymes capable of cleaving the peptide linker.

Functional Probe Attachment: The phenolic hydroxyl group on the tyrosine residue is a unique site for modification via reactions like etherification. rsc.orgspringernature.com This allows for the site-specific attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging applications, without interfering with the N- or C-termini of the peptide backbone.

These strategies demonstrate the utility of Z-Pro-Tyr as a versatile precursor, enabling the synthesis of a wide array of sophisticated bioconjugates for applications in drug delivery, diagnostics, and fundamental biological research.

Derivatives and Analogs for Research Purposes

Synthesis and Characterization of Modified Prolyltyrosine (B13387146) Analogs

The synthesis of modified prolyltyrosine analogs typically begins with the coupling of N-benzyloxycarbonyl-protected proline (Z-Pro) to a modified tyrosine derivative. The modifications on the tyrosine residue can range from simple alterations of the phenyl ring to the incorporation of unnatural amino acids with unique functionalities.

One common approach involves the use of solid-phase peptide synthesis (SPPS), where the modified tyrosine is first anchored to a resin support. The Z-Pro is then coupled to the resin-bound tyrosine. Subsequent cleavage from the resin yields the desired modified dipeptide. Alternatively, solution-phase synthesis offers a scalable method for producing these analogs.

Key Synthetic Steps:

Protection: The amino group of proline is protected with a benzyloxycarbonyl (Z) group.

Activation: The carboxyl group of Z-Proline is activated, often using a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or an active ester.

Coupling: The activated Z-Proline is reacted with the amino group of the modified tyrosine derivative.

Deprotection and Purification: Any protecting groups on the modified tyrosine are removed, and the final product is purified, typically by chromatography.

Characterization of these synthesized analogs is crucial to confirm their identity and purity. A combination of analytical techniques is employed for this purpose.

Common Characterization Techniques:

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the successful incorporation of modifications.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized analog and can be used for purification.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups within the molecule.

Through these synthetic and analytical methods, researchers can generate and validate a wide array of prolyltyrosine analogs to probe specific biological questions.

Phosphorylated and Sulfated Tyrosine Derivatives in Peptide Research

Post-translational modifications such as phosphorylation and sulfation of tyrosine residues are critical in regulating numerous cellular processes, including signal transduction and protein-protein interactions. nih.gov The synthesis of peptides containing phosphorylated or sulfated tyrosine provides invaluable tools for studying the enzymes involved in these pathways, such as kinases and phosphatases, and for developing potential therapeutic agents.

Phosphorylated Tyrosine Derivatives:

The synthesis of Z-Pro-pTyr, where pTyr represents phosphotyrosine, can be achieved by incorporating a protected phosphotyrosine derivative during peptide synthesis. nih.gov A common strategy involves using Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate (B84403) group is protected with a benzyl (B1604629) group, which can be removed during the final deprotection step. nih.gov

These phosphorylated analogs are instrumental in:

Kinase Assays: Serving as substrates to study the activity and specificity of protein tyrosine kinases.

Phosphatase Assays: Acting as substrates for protein tyrosine phosphatases to screen for inhibitors.

Binding Studies: Investigating the interactions of phosphopeptides with proteins containing SH2 or PTB domains. nih.gov

Sulfated Tyrosine Derivatives:

Tyrosine O-sulfation is another crucial post-translational modification involved in protein-protein interactions. nih.govnih.gov The synthesis of Z-Pro-sTyr (sulfotyrosine) containing peptides can be accomplished using solid-phase methods by incorporating a protected sulfotyrosine building block. nih.govchemrxiv.orgacs.orgresearchgate.net One approach utilizes Fmoc-Tyr(SO3-Np)-OH, where the sulfate (B86663) group is protected with a neopentyl group. chemrxiv.org

Sulfated prolyltyrosine derivatives are used in research to:

Study Tyrosylprotein Sulfotransferases (TPSTs): To understand the mechanism and substrate specificity of the enzymes that catalyze tyrosine sulfation.

Investigate Receptor-Ligand Interactions: To explore the role of tyrosine sulfation in the binding of hormones and other signaling molecules to their receptors.

Develop Anticoagulants: As sulfated peptides can mimic the anticoagulant properties of heparin.

ModificationKey Research Applications
Phosphorylation Kinase/phosphatase activity assays, SH2/PTB domain binding studies. nih.gov
Sulfation Studying tyrosylprotein sulfotransferases, investigating receptor-ligand interactions. nih.govnih.gov

N-Terminal and C-Terminal Modifications for Specific Research Applications

Modifications at the N-terminus (proline end) and C-terminus (tyrosine end) of the Z-Pro-Tyr dipeptide can be introduced to enhance its utility in various research applications.

N-Terminal Modifications:

While the benzyloxycarbonyl (Z) group is a protecting group, its removal by hydrogenolysis reveals a free secondary amine on the proline residue. This allows for the attachment of various moieties for specific research purposes. The unique secondary amine of proline allows for selective modification strategies. ccspublishing.org.cn For instance, enzymatic methods using tyrosinase can be employed to couple phenols and catechols to N-terminal proline residues. berkeley.educhemrxiv.org

Common N-Terminal Modifications and Their Applications:

ModificationPurpose
Fluorescent Dyes (e.g., FITC, Rhodamine) To enable visualization and tracking of the peptide in cellular or biochemical assays.
Biotin (B1667282) For affinity purification or detection using streptavidin-based systems.
Polyethylene (B3416737) Glycol (PEG) To improve solubility and pharmacokinetic properties of the peptide.
Radiolabels (e.g., 3H, 14C) For quantitative binding assays and metabolic studies.

C-Terminal Modifications:

The carboxylic acid at the C-terminus of the tyrosine residue is a prime site for modification. These modifications can impact the peptide's activity, stability, and membrane permeability. nih.gov

Common C-Terminal Modifications and Their Applications:

ModificationPurpose
Amidation To neutralize the negative charge, which can increase biological activity and stability against carboxypeptidases.
Esterification To create prodrugs that can be cleaved by endogenous esterases to release the active peptide. nih.gov
Attachment to Solid Supports For use in affinity chromatography or as probes on microarrays.
Conjugation to other molecules To create targeted drug delivery systems or multivalent ligands.

By strategically modifying the N- and C-termini, researchers can tailor the properties of 1-[(benzyloxy)carbonyl]prolyltyrosine to suit the specific demands of their experimental systems.

Advanced Analytical Methodologies for Research of 1 Benzyloxy Carbonyl Prolyltyrosine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic peptides, including 1-[(Benzyloxy)carbonyl]prolyltyrosine. It is primarily used to separate, identify, and quantify components in a mixture, making it invaluable for both assessing the final purity of the compound and for monitoring the progress of its synthesis. springernature.comdigitellinc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for peptide analysis. In this method, the stationary phase is nonpolar (e.g., silica (B1680970) chemically modified with C18 alkyl chains), while the mobile phase is a polar aqueous-organic mixture. The separation is based on the hydrophobic character of the analytes. For this compound, the presence of the nonpolar benzyloxycarbonyl and tyrosine aromatic groups provides strong retention on an RP-HPLC column.

Purity Assessment: After synthesis and purification, RP-HPLC is used to determine the purity of this compound. A sample is injected into the HPLC system, and the chromatogram, typically monitored by UV absorbance at 220 nm (for the peptide bond) and/or 254-280 nm (for the aromatic rings), reveals a major peak for the desired product and smaller peaks for any impurities. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks.

Reaction Monitoring: HPLC is a critical tool for real-time monitoring of the peptide coupling reaction. researchgate.netias.ac.in Small aliquots can be withdrawn from the reaction mixture at different time points and analyzed. This allows researchers to track the consumption of the starting materials (N-benzyloxycarbonyl-proline and tyrosine methyl ester, for example) and the formation of the this compound product. This monitoring ensures the reaction has gone to completion and helps in optimizing reaction conditions such as coupling times and reagent concentrations. luxembourg-bio.comuci.edu

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 100 mm)Separation based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterAcidic modifier to improve peak shape and provide counter-ions for ion-pairing.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic solvent to elute the peptide from the column.
Gradient Linear gradient from 5% to 95% Mobile Phase B over 30-60 minGradually increases solvent strength to elute compounds with varying hydrophobicities. researchgate.netluxembourg-bio.com
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV Absorbance at 220 nm & 280 nm220 nm detects the peptide backbone; 280 nm is specific for the tyrosine aromatic ring.
Column Temp. Ambient or controlled (e.g., 45°C)Temperature can affect retention times and peak resolution. luxembourg-bio.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Metabolite Identification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov It is an essential tool for the unambiguous structural confirmation of this compound and for the hypothetical identification of its metabolites in biological research.

Structural Confirmation: Following HPLC separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used, which generates charged molecular ions, typically the protonated molecule [M+H]⁺, with minimal fragmentation. youtube.com The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion. For this compound (C₂₂H₂₄N₂O₅), the calculated monoisotopic mass is 412.1685 Da. High-resolution mass spectrometry can measure this mass with high accuracy, providing strong evidence for the compound's elemental composition and confirming its identity.

Fragmentation Analysis: Further structural proof is obtained using tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. youtube.com The fragmentation pattern provides a "fingerprint" of the molecule's structure. Key expected cleavages for this compound include:

Peptide bond cleavage: This yields b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

Loss of the benzyloxycarbonyl group: This involves cleavage of the protecting group.

Side-chain fragmentation: The tyrosine side chain can undergo characteristic fragmentation. researchgate.net

Ion TypeFragment Structure/LossCalculated m/z [M+H]⁺
Parent Ion [C₂₂H₂₄N₂O₅ + H]⁺413.1758
y₁-ion [H-Tyr-OH + H]⁺182.0812
b₁-ion [Z-Pro]⁺250.1125
Fragment Loss of benzyl (B1604629) group (-C₇H₇)322.1183
Fragment Loss of CO₂ from parent369.1860
Fragment Tyrosine immonium ion136.0757

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-level information about the structure, dynamics, and interactions of molecules in solution. nmims.edunih.gov For a flexible molecule like this compound, NMR is crucial for determining its preferred three-dimensional shape (conformation) and how it interacts with biological targets.

Structural Elucidation: One-dimensional (1D) ¹H and ¹³C NMR spectra are used to confirm the covalent structure of the molecule. Each proton and carbon atom in a unique chemical environment gives rise to a distinct signal, and the pattern of these signals confirms the presence of the proline ring, the tyrosine aromatic system, and the benzyloxycarbonyl protecting group.

Conformational Analysis: Two-dimensional (2D) NMR experiments are essential for defining the peptide's 3D structure. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, helping to assign signals within the individual proline and tyrosine residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space (typically <5 Å), even if they are far apart in the primary sequence. The pattern of NOE cross-peaks provides distance restraints that are used to build a 3D model of the molecule's predominant conformation in solution. researchgate.net

Interaction Studies: NMR is a powerful tool for studying the binding of peptides to larger molecules like proteins or enzymes. nih.gov When this compound binds to a target, changes in the NMR spectrum can be observed. Chemical Shift Perturbation (CSP) mapping involves monitoring the changes in the chemical shifts of the peptide's signals upon addition of the binding partner. The protons most affected are likely at the binding interface. This method can identify which parts of the peptide are crucial for the interaction and can reveal any conformational changes that occur upon binding. nih.govnih.gov

Proton TypeRepresentative Chemical Shift (δ) Range (ppm)Multiplicity
Tyrosine Aromatic (C₆H₄) 6.7 - 7.2Doublet
Benzyloxy (C₆H₅) 7.3 - 7.4Multiplet
Benzyloxy (CH₂) 5.0 - 5.2Singlet/Multiplet
Proline α-CH 4.2 - 4.5Multiplet
Tyrosine α-CH 4.5 - 4.8Multiplet
Proline β,γ,δ-CH₂ 1.8 - 3.7Multiplet
Tyrosine β-CH₂ 2.9 - 3.2Multiplet

Note: Exact chemical shifts are dependent on solvent and other experimental conditions.

Capillary Electrophoresis for Peptide Separation and Characterization

Capillary Electrophoresis (CE) is a high-resolution analytical technique that separates molecules based on their charge-to-size ratio in an electric field. springernature.com It offers several advantages for peptide analysis, including high efficiency, rapid analysis times, and minimal sample consumption, making it a valuable and complementary technique to HPLC. nih.govnih.gov

Capillary Zone Electrophoresis (CZE): This is the simplest and most common form of CE. A fused silica capillary is filled with a background electrolyte (BGE) buffer, and a high voltage is applied. At a pH above its isoelectric point (pI), this compound will have a net negative charge due to the deprotonation of the C-terminal carboxylic acid and the tyrosine phenolic group, causing it to migrate towards the positive electrode. The migration speed is influenced by both its intrinsic electrophoretic mobility and the electroosmotic flow (EOF) of the bulk buffer. CZE is highly effective for assessing the purity of the peptide, capable of separating it from closely related impurities or degradation products that differ slightly in charge or size. nih.gov

Method Development: Key parameters for optimizing CE separation include the pH, concentration, and composition of the BGE. The pH is particularly critical as it determines the ionization state (and thus the charge) of the peptide. Additives such as organic solvents or cyclodextrins can be included in the BGE to improve resolution, especially for separating stereoisomers. researchgate.net CE can be coupled to a mass spectrometer (CE-MS) for peak identification, combining high-efficiency separation with precise mass information. mdpi.com

ParameterTypical Value/ConditionPurpose
Capillary Fused Silica (e.g., 50 µm i.d., 50 cm length)Separation channel.
Background Electrolyte (BGE) 20-100 mM Phosphate (B84403) or Borate bufferMaintains constant pH and provides conductivity.
pH 2.5 - 9.0Controls the ionization state of the analyte and the capillary wall.
Voltage 15 - 30 kVDriving force for separation. mdpi.com
Temperature 20 - 25 °CAffects viscosity and migration times. mdpi.com
Detection UV Absorbance at 200-220 nmDetects the peptide bond.

Spectrophotometric and Fluorimetric Assays for Biochemical Activity in Research

Spectrophotometric and fluorimetric assays are fundamental methods for determining the biochemical or cellular activity of a compound by measuring changes in light absorbance or fluorescence, respectively. nih.govmdpi.com For this compound, these assays would be employed to investigate its potential as an enzyme inhibitor or a substrate for a particular enzyme.

Spectrophotometric Assays: These assays rely on a change in the color or UV absorbance of a solution. researchgate.net For instance, if this compound is being tested as an inhibitor of a protease, a chromogenic substrate could be used. This substrate is colorless until cleaved by the enzyme, at which point it releases a colored product (a chromophore). The rate of color formation, monitored over time with a spectrophotometer, is proportional to enzyme activity. In the presence of an effective inhibitor like this compound, this rate would decrease. The tyrosine residue itself has a natural UV absorbance around 280 nm which can be used for quantification. nih.govresearchgate.net

Fluorimetric Assays: These assays are conceptually similar but detect the release of a fluorescent molecule (a fluorophore) instead of a chromophore. researchgate.net They are often preferred due to their higher sensitivity. A fluorogenic substrate, which is non-fluorescent or has low fluorescence, is designed to release a highly fluorescent product upon enzymatic cleavage. The inhibitory potential of this compound would be quantified by measuring the reduction in the rate of fluorescence increase. Such assays are crucial for determining key inhibitory parameters like the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. umich.edu

These assays are essential first steps in drug discovery and biochemical research to screen for biological activity and to understand the structure-activity relationship of compounds like this compound.

Assay TypePrincipleMeasured ParameterExample Application
Spectrophotometric Enzyme cleaves a chromogenic substrate, releasing a colored product.Increase in absorbance at a specific wavelength over time.Testing inhibition of a protease like chymotrypsin (B1334515) using a p-nitroanilide substrate.
Fluorimetric Enzyme cleaves a fluorogenic substrate, releasing a fluorescent product.Increase in fluorescence intensity at a specific emission wavelength over time.Testing inhibition of a protein tyrosine phosphatase using a difluoromethyl-umbelliferyl-based substrate.

Future Research Directions and Emerging Paradigms

Innovations in Protecting Group Chemistry for Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group, a foundational element in 1-[(Benzyloxy)carbonyl]prolyltyrosine, represents one of the most established amino-protecting groups in peptide synthesis. creative-peptides.combachem.com Its continued relevance and the ongoing quest for improved synthetic efficiency drive innovations in protecting group chemistry. Future research is moving towards the development of novel protecting groups and strategies that offer greater orthogonality, milder deprotection conditions, and enhanced compatibility with complex and sensitive peptide sequences.

A key area of innovation lies in creating protecting groups that can be removed with high specificity without affecting other parts of the peptide. springernature.com For instance, while the Z group is typically cleaved by hydrogenolysis or strong acids, bachem.com research is exploring alternatives that are sensitive to different stimuli. The development of groups removable by light (photolabile groups) or specific enzymes offers cleaner and more targeted deprotection, minimizing side reactions. mdpi.com Furthermore, the pursuit of "green" chemistry in peptide synthesis is pushing for protecting groups that reduce waste and avoid the use of harsh or toxic reagents. nih.gov

Another paradigm is the development of protecting groups that facilitate solution-phase synthesis without the need for chromatography or polymer supports, which could streamline the production of peptides like thymopentin. nih.gov Research into new benzyl-type protecting groups continues, aiming to improve yields and purity in solution-phase Fmoc/tBu strategies. nih.gov The strategic selection of protecting groups is crucial, especially in solid-phase peptide synthesis (SPPS), where groups like Fmoc (9-Fluorenylmethyloxycarbonyl) are favored for their mild basic removal conditions. creative-peptides.comcreative-peptides.com The interplay between different protecting groups, such as the acid-labile Boc (tert-Butoxycarbonyl) group and the more stable Z group, allows for complex synthetic schemes, including the incorporation of D-amino acids to enhance peptide stability. nbinno.com

Table 1: Comparison of Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Typical Deprotection Conditions Key Characteristics
Benzyloxycarbonyl Z or Cbz H₂/Pd, HBr/AcOH, Na/liquid ammonia (B1221849) creative-peptides.com Well-established, stable, and resistant to racemization. creative-peptides.com
tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA) creative-peptides.com Widely used in SPPS; avoids catalytic hydrogenation. creative-peptides.comnbinno.com
9-Fluorenylmethyloxycarbonyl Fmoc Mild basic conditions (e.g., piperidine) creative-peptides.com Standard for Fmoc-based SPPS; allows for mild synthesis protocols. creative-peptides.com
Allyloxycarbonyl Alloc Palladium complexes ub.edu Orthogonal to Fmoc and Boc; used for semipermanent side-chain protection. ub.edu

Exploration of Novel Enzymatic Targets and Biological Pathways

Dipeptides and their derivatives are known to exhibit a range of interesting biological activities, including antibacterial and anti-tumor properties. researchgate.net The specific prolyl-tyrosine (B28219) sequence in this compound suggests potential interactions with various enzymes and cellular pathways. Proline-rich motifs are critical in protein-protein interactions, and tyrosine residues are key targets for phosphorylation by kinases, a central mechanism in signal transduction.

Future research will likely focus on identifying specific enzymatic targets for prolyl-tyrosine dipeptides. This could involve screening this compound against panels of proteases, kinases, and phosphatases to uncover inhibitory or modulatory effects. Given that short peptide fragments can mediate biological effects, sometimes exceeding the activity of a precursor peptide, this dipeptide could serve as a lead structure for developing targeted therapeutics. researchgate.net

Moreover, the field of synthetic biology offers powerful tools for creating novel metabolic pathways to produce complex and new-to-nature peptides. researchgate.netnih.gov By engineering enzymes and microbial hosts, it may be possible to incorporate unnatural amino acids or create modified dipeptides based on the prolyl-tyrosine scaffold. researchgate.net Investigating the biosynthesis of cyclodipeptides, which are often created by non-ribosomal peptide synthetases (NRPS), could provide insights into how to generate novel cyclic analogs of prolyl-tyrosine with enhanced stability and bioactivity. nih.govnih.gov Exploring the substrate flexibility of these enzymatic systems could lead to the production of a diverse library of related compounds for biological screening. nih.gov

Integration with High-Throughput Screening and Automation Technologies

The discovery of novel biological activities for compounds like this compound is greatly accelerated by modern automation and high-throughput screening (HTS) technologies. creative-peptides.com Automated peptide synthesizers, which have evolved significantly since the first models, enable the rapid and parallel synthesis of large libraries of peptide analogs. creative-peptides.comnih.gov This technology allows researchers to systematically modify the prolyl-tyrosine backbone—for instance, by substituting different amino acids, altering stereochemistry, or adding various chemical moieties—to explore the structure-activity relationship.

HTS platforms, which use microplates in 96, 384, or even 1536-well formats, allow for the rapid screening of these peptide libraries against a multitude of biological targets. creative-peptides.combmglabtech.com Assays can be designed to measure target engagement through various readouts, such as fluorescence intensity or time-resolved fluorescence energy transfer (TR-FRET). bmglabtech.com For example, a library of analogs of this compound could be screened against a panel of cancer cell lines to identify compounds that induce cell death. drugtargetreview.com

One-bead-one-compound (OBOC) libraries represent another powerful HTS method for discovering new peptide ligands. acs.org In this approach, a vast combinatorial library is synthesized on beads, which can then be screened against a target protein or even whole cells. mdpi.comacs.org Advanced sorting instruments can then isolate the "hit" beads, and the sequence of the active peptide can be determined directly from a single bead using mass spectrometry. mdpi.com This integration of automated synthesis and HTS provides an efficient pipeline for moving from a core chemical structure to promising lead compounds. biotage.com

Advanced Computational Design and Predictive Modeling in Peptide Science

Computational science has become an indispensable tool in modern peptide research, offering powerful methods for designing novel peptides and predicting their biological functions. frontiersin.orgfrontiersin.org For a molecule like this compound, computational approaches can guide the design of analogs with enhanced affinity and specificity for a particular biological target. nih.gov

Structure-based design is a key strategy where computational tools are used to model the interaction between a peptide and its protein target. oup.com By understanding the binding mechanism at a molecular level through techniques like molecular docking and molecular dynamics (MD) simulations, researchers can rationally design modifications to the peptide to improve its binding properties. mdpi.comacs.org These computational methods help reduce the time and cost associated with drug development by prioritizing the most promising candidates for chemical synthesis and experimental testing. oup.com

Furthermore, the rise of machine learning and deep learning is revolutionizing the prediction of peptide-protein interactions (PepPIs). researchgate.netrsc.org Models like TPepPro are being developed to predict with increasing accuracy whether a given peptide will interact with a specific protein, using both sequence and structural data. nih.govoup.com These predictive models can be used to screen vast virtual libraries of peptides, far larger than what can be synthesized and tested experimentally, to identify potential new drug candidates. rsc.orgnih.gov As these computational tools become more sophisticated, they will play an increasingly vital role in exploring the therapeutic potential of peptide scaffolds like prolyl-tyrosine. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.